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Compound of Interest

Compound Name:
4-Fluoro-1H-pyrrolo[2,3-b]pyridine-

3-carbaldehyde

CAS No.: 1190314-86-3

Cat. No.: B1446565

Get Quote

This technical guide provides a comprehensive overview of the spectroscopic characterization

of 4-fluoro-7-azaindole-3-carbaldehyde, a heterocyclic compound of significant interest in

medicinal chemistry and drug development.[1] As a bioisostere of indole, the 7-azaindole

scaffold often confers improved pharmacological properties such as enhanced solubility and

bioavailability.[2] The introduction of a fluorine atom at the 4-position and a carbaldehyde group

at the 3-position further modulates the electronic properties and potential for intermolecular

interactions, making a thorough spectroscopic analysis essential for its application in drug

design and materials science.[3][4]

This document is intended for researchers, scientists, and drug development professionals,

offering field-proven insights into the acquisition and interpretation of key spectroscopic data,

including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and

Ultraviolet-Visible (UV-Vis) spectroscopy. The causality behind experimental choices and the

self-validating nature of the described protocols are emphasized to ensure technical accuracy

and trustworthiness.
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Molecular Structure and Atom Numbering
A clear understanding of the molecular structure is fundamental to the interpretation of all

spectroscopic data. The following diagram illustrates the structure of 4-fluoro-7-azaindole-3-

carbaldehyde with the conventional numbering system used for spectral assignments.

Caption: Molecular structure of 4-fluoro-7-azaindole-3-carbaldehyde with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in

solution. For 4-fluoro-7-azaindole-3-carbaldehyde, a combination of ¹H, ¹³C, and ¹⁹F NMR

experiments provides a detailed picture of the molecular framework.

Experimental Protocol: NMR Analysis
A robust and self-validating protocol for NMR analysis is crucial for obtaining high-quality,

reproducible data.
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Sample Preparation

Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d6)

Transfer solution to a high-precision 5 mm NMR tube

Instrument Setup

Lock the spectrometer on the deuterium signal of the solvent

Shim the magnetic field to achieve high homogeneity

Tune and match the probe for ¹H, ¹³C, and ¹⁹F frequencies

Data Acquisition

Acquire ¹H NMR spectrum (e.g., 16-32 scans)

Acquire ¹³C{¹H} NMR spectrum (e.g., 1024-4096 scans)

Acquire ¹⁹F{¹H} NMR spectrum (e.g., 64-256 scans)

Data Processing

Fourier transform the raw data

Phase correct the spectra

Apply baseline correction

Calibrate chemical shifts using the residual solvent peak (¹H, ¹³C) or an external standard (¹⁹F)

Spectral Analysis & Interpretation

Click to download full resolution via product page

Caption: Generalized workflow for NMR spectroscopic analysis.
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Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the

aldehyde proton, and the N-H proton. The chemical shifts are influenced by the electron-

withdrawing effects of the aldehyde group, the fluorine atom, and the pyridine nitrogen.

Proton Assignment
Predicted Chemical

Shift (δ, ppm)
Multiplicity

Coupling Constant

(J, Hz)

H (Aldehyde) 9.9 - 10.2 s -

H-C2 8.3 - 8.6 s -

H-C6 8.2 - 8.4 d JH6-H5 = ~5.0

H-C5 7.2 - 7.4 dd
JH5-H6 = ~5.0, JH5-

F4 = ~8.0

N1-H 12.0 - 12.5 br s -

Note: Predicted values are based on data for analogous compounds such as 1-ethyl-4-fluoro-

1H-indole-3-carbaldehyde and other 7-azaindole derivatives.[5][6] The use of DMSO-d₆ as a

solvent is assumed, which would allow for the observation of the N-H proton.

Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule. The

carbon chemical shifts are highly sensitive to the electronic environment.
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Carbon Assignment
Predicted Chemical Shift (δ,

ppm)
C-F Coupling (JC-F, Hz)

C8 (Aldehyde) 185 - 188 d, ~3

C4 155 - 158 d, ~250

C7a 148 - 151 d, ~12

C6 130 - 133 s

C2 138 - 141 d, ~4

C3a 125 - 128 d, ~5

C5 115 - 118 d, ~20

C3 118 - 121 s

Note: Predicted values are based on data for analogous compounds.[5] The large one-bond C-

F coupling constant for C4 is characteristic, as are the smaller two-, three-, and four-bond

couplings for other carbons in proximity to the fluorine atom.

Predicted ¹⁹F NMR Data
¹⁹F NMR is a highly sensitive technique that will show a single resonance for the fluorine atom

at the C4 position.

Fluorine Assignment
Predicted Chemical

Shift (δ, ppm)
Multiplicity

Coupling Constant

(J, Hz)

F-C4 -120 to -140 d JF4-H5 = ~8.0

Note: The chemical shift is referenced to CFCl₃. The predicted range is typical for a fluorine

atom attached to an aromatic ring.[7] The observed multiplicity will be a doublet due to coupling

with the adjacent H-C5 proton.

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and elemental composition

of the compound, as well as structural information based on its fragmentation pattern.

Experimental Protocol: High-Resolution Mass
Spectrometry (HRMS)
For unambiguous formula determination, high-resolution mass spectrometry using a technique

like electrospray ionization (ESI) is the method of choice.

Parameter Setting Rationale

Ionization Mode ESI Positive

The basic nitrogen atoms in

the azaindole ring are readily

protonated.

Analyzer TOF or Orbitrap

Provides high mass accuracy

required for elemental

composition determination.

Solvent
Methanol or Acetonitrile with

0.1% Formic Acid

Promotes ionization and

provides a stable spray.

Mass Range m/z 50 - 500

To cover the expected

molecular ion and potential

fragments.

Expected Mass Spectrometric Data
Ion Formula Calculated m/z Observed m/z

[M+H]⁺ C₉H₇FN₂O 179.0564
Within 5 ppm of

calculated

[M+Na]⁺ C₉H₆FN₂NaO 201.0384
Within 5 ppm of

calculated

Note: The primary observation in the positive ion mode ESI-MS would be the protonated

molecule [M+H]⁺. The high-resolution measurement allows for the confirmation of the
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elemental formula C₉H₇FN₂O. Fragmentation might involve the loss of CO (28 Da) from the

aldehyde group.

Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational modes of the molecule, providing a fingerprint of

the functional groups present.

Experimental Protocol: Attenuated Total Reflectance
(ATR)-FTIR
ATR-FTIR is a rapid and convenient method for analyzing solid samples.

Instrument Preparation: Record a background spectrum of the clean ATR crystal.

Sample Application: Place a small amount of the solid sample onto the ATR crystal.

Pressure Application: Apply consistent pressure to ensure good contact between the sample

and the crystal.

Data Acquisition: Co-add 16-32 scans at a resolution of 4 cm⁻¹.

Data Processing: Perform an ATR correction on the resulting spectrum.

Predicted IR Absorption Bands
The IR spectrum will be characterized by absorptions corresponding to the N-H, C=O, C=C, C-

N, and C-F bonds.

Wavenumber (cm⁻¹) Vibrational Mode Intensity

~3100 N-H stretch (H-bonded) Medium, Broad

~1660 C=O stretch (aldehyde) Strong

1600 - 1450 C=C and C=N ring stretches Medium-Strong

1250 - 1150 C-F stretch Strong

~800 C-H out-of-plane bending Medium
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Note: The predicted wavenumbers are based on a detailed study of the closely related 4-

chloro-7-azaindole-3-carbaldehyde.[4] The N-H stretching frequency is indicative of

intermolecular hydrogen bonding. The strong carbonyl stretch is a key diagnostic peak for the

aldehyde group.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated

π-system of the molecule.

Experimental Protocol: UV-Vis Spectroscopy
Solvent Selection: Choose a UV-transparent solvent such as ethanol, methanol, or

acetonitrile.

Sample Preparation: Prepare a dilute solution of the compound (e.g., 10⁻⁵ to 10⁻⁶ M) to

ensure the absorbance is within the linear range of the instrument (typically < 1.5 AU).

Blank Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.

Data Acquisition: Record the absorption spectrum of the sample solution over a range of

approximately 200-400 nm.

Predicted UV-Vis Absorption Maxima (λmax)
The UV-Vis spectrum of 4-fluoro-7-azaindole-3-carbaldehyde is expected to show multiple

absorption bands corresponding to π→π* transitions within the aromatic system.

Predicted λmax (nm) Transition Type

~220 - 240 π→π

~280 - 320 π→π

Note: The exact positions and intensities of the absorption maxima will be solvent-dependent.

The predicted values are based on computational studies and experimental data for other

azaindoles.[8] The extended conjugation provided by the aldehyde group is expected to shift

the absorption bands to longer wavelengths compared to unsubstituted 7-azaindole.
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Conclusion
The comprehensive spectroscopic characterization of 4-fluoro-7-azaindole-3-carbaldehyde,

utilizing NMR, MS, IR, and UV-Vis techniques, provides a self-validating system for structural

confirmation and purity assessment. The data and protocols presented in this guide, based on

established principles and analysis of analogous compounds, offer a robust framework for

researchers in the fields of medicinal chemistry and materials science. A thorough

understanding of these spectroscopic signatures is paramount for advancing the development

of novel therapeutics and functional materials based on this versatile molecular scaffold.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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